N-(piperidin-4-yl)thiophene-2-sulfonamide
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Overview
Description
N-(piperidin-4-yl)thiophene-2-sulfonamide is a chemical compound that features a piperidine ring attached to a thiophene ring via a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidin-4-ylthiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(piperidin-4-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)thiophene-2-sulfonamide is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
Thiophene-2-sulfonamide: Lacks the piperidine ring.
Piperidine-4-sulfonamide: Lacks the thiophene ring.
Uniqueness
N-(piperidin-4-yl)thiophene-2-sulfonamide is unique due to the combination of the piperidine and thiophene rings, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C9H14N2O2S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
N-piperidin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2 |
InChI Key |
CPFRSJRBWYRHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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